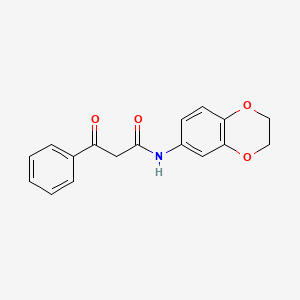

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxo-3-phenylpropanamide

Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxo-3-phenylpropanamide is a synthetic organic compound characterized by a 1,4-benzodioxin core fused to a propanamide chain bearing a phenyl ketone group at the 3-position. The 1,4-benzodioxin moiety (a six-membered ring with two oxygen atoms at positions 1 and 4) is a structural feature shared with bioactive molecules, including pharmaceuticals and antioxidants . The propanamide side chain introduces a planar, conjugated system that may influence electronic properties and binding interactions.

Properties

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxo-3-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO4/c19-14(12-4-2-1-3-5-12)11-17(20)18-13-6-7-15-16(10-13)22-9-8-21-15/h1-7,10H,8-9,11H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWCTWRQSZXCWDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC(=O)CC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxo-3-phenylpropanamide typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with appropriate acylating agents. One common method includes the use of benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, leading to a more efficient and scalable process. Additionally, the use of environmentally friendly solvents and reagents is often prioritized to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxo-3-phenylpropanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride or potassium carbonate.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Substituted amides or aromatic derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor and its effects on various biological pathways.

Medicine: Explored for its potential therapeutic effects, including antibacterial, antifungal, and anticancer activities.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxo-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. This inhibition can disrupt various biological processes, leading to the observed biological effects. Additionally, the compound may interact with cellular receptors or ion channels, modulating their activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Modifications

The following table summarizes key structural differences and similarities between the target compound and its analogs:

Key Observations

1,4-Benzodioxin Core

The 1,4-benzodioxin moiety is a common feature in several compounds, including the target molecule, trazpirobenum, and ’s benzazepine derivative. This ring system confers rigidity and may enhance binding to hydrophobic pockets in proteins or nucleic acids .

Propanamide Side Chain Modifications

- Target Compound vs. Chloro-Propanamide (): Replacing the 3-oxo-phenyl group with a chlorine atom () reduces conjugation and introduces a polar, electronegative substituent. This likely decreases lipophilicity and alters metabolic stability .

- Hydroxamic Acid Analogs (): Compounds like N-(4-chlorophenyl)-N-hydroxycyclopropanecarboxamide (6) replace the benzodioxin core with cyclopropane and incorporate hydroxamic acid (–NHOH), a known metal-chelating group.

Structure-Activity Relationship (SAR) Insights

- Aromatic vs. Aliphatic Substituents: The phenyl group in the target compound increases lipophilicity relative to aliphatic chains (e.g., ’s sulfanyl-benzazepine), which may improve membrane permeability but reduce solubility.

- Hybrid Structures (): Incorporating a benzazepine sulfanyl group adds steric bulk and introduces a secondary pharmacophore, likely directing activity toward complex targets like G-protein-coupled receptors .

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxo-3-phenylpropanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and other relevant biological effects.

Chemical Structure and Properties

The compound features a benzodioxin moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:

This formula indicates a complex structure that may contribute to its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives of podophyllotoxin have shown significant cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxicity of various derivatives against cancer cell lines such as KB (oral cancer), HepG2 (liver cancer), A549 (lung cancer), and MCF7 (breast cancer). The findings are summarized in Table 1:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5a | MCF7 | 0.08 | Caspase activation |

| 5b | A549 | 0.16 | G2/M phase arrest |

| 5m | HepG2 | 0.32 | Microtubule destabilization |

These results indicate that compounds similar to this compound can induce apoptosis through caspase pathways and disrupt microtubule formation, leading to cell cycle arrest and subsequent cell death .

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of tubulin polymerization. This action leads to:

- Microtubule Destabilization : Compounds that bind to the colchicine site on tubulin prevent polymerization into microtubules, which are essential for mitosis.

- Induction of Apoptosis : Activation of caspases results in programmed cell death, a crucial pathway for eliminating cancer cells .

Other Biological Activities

Apart from its anticancer properties, derivatives of this compound have also been investigated for various other biological activities:

Antimicrobial Activity

Some studies suggest that compounds with similar structures exhibit antimicrobial effects against gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The introduction of specific functional groups can enhance this activity .

Antioxidant Properties

The presence of reactive oxygen species (ROS) generation has been noted in some derivatives, suggesting potential antioxidant properties that could protect against oxidative stress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.